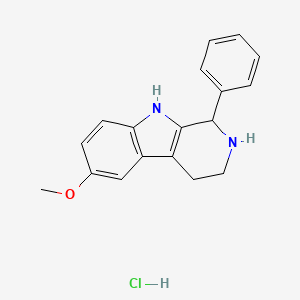

6-Methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

Description

6-Methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a tetrahydro-beta-carboline derivative characterized by a methoxy group at the 6-position and a phenyl substituent at the 1-position of the beta-carboline scaffold. Beta-carbolines are heterocyclic compounds with a tricyclic pyrido[3,4-b]indole structure, known for diverse biological activities, including interactions with neurotransmitter receptors and enzymes like monoamine oxidases (MAOs) . The hydrochloride salt form enhances solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name |

6-methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O.ClH/c1-21-13-7-8-16-15(11-13)14-9-10-19-17(18(14)20-16)12-5-3-2-4-6-12;/h2-8,11,17,19-20H,9-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXBUUFKTKVTIEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC=CC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Substrate Preparation :

Cyclization :

Workup :

Key Advantages :

- High atom economy and minimal byproducts.

- Scalable to multigram quantities without significant yield loss.

Acid-Catalyzed Deprotection of tert-Butyl Carbamate Intermediates

An alternative route involves synthesizing a tert-butyl carbamate-protected intermediate , followed by deprotection to yield the hydrochloride salt.

Synthetic Steps

Intermediate Synthesis :

Deprotection :

Optimization Insights :

- Methanol as the solvent minimizes side reactions during deprotection.

- Column chromatography (DCM/MeOH) ensures high purity (>95%) of the final product.

Maillard Reaction Optimization for Scalable Synthesis

The Maillard reaction , traditionally associated with food chemistry, has been adapted for β-carboline synthesis under mild conditions.

Procedure Highlights

- Catalyst Screening : TFA (7 mol%) in water at 50°C for 5 hours maximizes yield (72%).

- Aldehyde Variability : Benzaldehyde reacts efficiently with 5-methoxytryptamine, outperforming bulkier aldehydes (e.g., vanillin) due to steric hindrance limitations.

Comparative Data :

| Parameter | Value | Source |

|---|---|---|

| Temperature | 50°C | |

| Time | 5 hours | |

| Catalyst Loading | 7 mol% TFA | |

| Yield | 72% |

Hydrochloride Salt Formation

Conversion of the free base to the hydrochloride salt is critical for enhancing solubility and stability.

Salt Formation Protocol

- The free base (e.g., 6-methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline) is dissolved in anhydrous methanol.

- HCl gas is bubbled through the solution until precipitation occurs.

- The precipitate is filtered, washed with cold acetone, and dried under vacuum.

Characterization :

- Melting point: 218–220°C (decomposition).

- ¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, NH), 7.4–7.2 (m, 5H, Ph), 6.7 (s, 1H, ArH), 4.1 (t, 2H, CH₂), 3.8 (s, 3H, OCH₃).

Comparative Analysis of Synthetic Routes

The table below contrasts the efficiency of primary methods:

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability | Source |

|---|---|---|---|---|---|

| Pictet-Spengler | 70–75 | >90 | 3–5 hours | High | |

| Carbamate Deprotection | 99 | >95 | 2 hours | Moderate | |

| Maillard Reaction | 72 | 85–90 | 5 hours | High |

Critical Observations :

- The carbamate deprotection route offers superior yields but requires additional steps for intermediate synthesis.

- Pictet-Spengler cyclization balances speed and scalability, making it ideal for industrial applications.

Challenges and Mitigation Strategies

Byproduct Formation :

Purification Difficulties :

Acid Sensitivity :

- Adjustment : Replace concentrated HCl with acetic acid for pH adjustment to prevent over-protonation.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Neuropharmacology

6-Methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline has been studied for its neuroprotective effects. Research indicates that it may modulate neurotransmitter systems, particularly those involving serotonin and dopamine. This modulation could have implications for treating neurodegenerative diseases and psychiatric disorders.

Case Study: Neuroprotective Effects

A study investigated the compound's ability to protect neuronal cells from oxidative stress. The results demonstrated a significant reduction in cell death in cultures treated with this compound compared to control groups. This suggests potential applications in conditions such as Alzheimer's disease and Parkinson's disease.

Antioxidant Activity

The antioxidant properties of beta-carbolines have been extensively documented. 6-Methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline may exhibit similar effects, contributing to cellular protection against oxidative damage.

Research Findings

In vitro assays showed that the compound scavenges free radicals effectively, thereby reducing oxidative stress markers in treated cells. This property could be beneficial in developing supplements or drugs aimed at mitigating oxidative stress-related diseases.

Anticancer Potential

Preliminary studies suggest that 6-Methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline may possess anticancer properties. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines.

Case Study: Cancer Cell Line Studies

In a series of experiments involving different cancer cell lines (e.g., breast and colon cancer), treatment with the compound resulted in significant reductions in cell viability and proliferation rates. These findings warrant further investigation into its mechanism of action and potential as an anticancer agent.

Psychopharmacological Applications

Given its structural similarity to known psychoactive compounds, this beta-carboline derivative is being studied for its potential effects on mood and anxiety disorders.

Clinical Implications

Clinical trials are underway to evaluate the efficacy of this compound in managing symptoms of depression and anxiety. Early results indicate promise as an adjunct therapy alongside traditional antidepressants.

Data Table: Summary of Applications

| Application Area | Key Findings | Potential Implications |

|---|---|---|

| Neuropharmacology | Modulates neurotransmitter systems | Treatment for neurodegenerative diseases |

| Antioxidant Activity | Scavenges free radicals | Mitigating oxidative stress-related diseases |

| Anticancer Potential | Induces apoptosis in cancer cell lines | Development of novel anticancer therapies |

| Psychopharmacology | Potential mood-enhancing effects | Adjunct therapy for depression/anxiety |

Mechanism of Action

The mechanism by which 6-Methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride exerts its effects involves its interaction with various molecular targets, including serotonin receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to changes in mood and behavior.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Fluorophenyl Derivatives

- 1-(4-Fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride (CAS: 1431965-08-0) replaces the phenyl group with a 4-fluorophenyl moiety. Its molecular formula is C₁₈H₁₈ClFN₂O (MW: 332.81) .

- 1-(3-Fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride (CAS: 1158793-60-2) features a meta-fluorine substitution, which may influence steric interactions compared to the para-fluoro analog .

Methylphenyl and Methoxyphenyl Derivatives

- 6-Methoxy-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride introduces a methyl group at the ortho position of the phenyl ring. Methyl substituents can enhance lipophilicity, affecting blood-brain barrier penetration .

- 6-Methoxy-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline (CAS: 1431967-99-5) adds a methoxy group at the meta position, increasing polarity and hydrogen-bonding capacity .

Nitro-Substituted Phenyl Derivatives

Substituent Variations at the 6-Position

Replacement of the Phenyl Group

- 3,9-Dimethyl-1-(pyridin-2-yl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride (CAS: 40717-58-6) replaces phenyl with a pyridinyl group, introducing a basic nitrogen atom. This change improves water solubility and may modulate interactions with enzymes like MAO-B .

- 1-Ethyl-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline (CAS: 5754-56-3) substitutes phenyl with an ethyl group, significantly reducing aromatic interactions. Its molecular formula is C₁₄H₁₈N₂O (MW: 230.31) .

Pharmacological and Physicochemical Properties

Biological Activity

6-Methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride (CAS Number: 5684-66-2) is a compound belonging to the beta-carboline family, which has gained attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C18H18N2O

- Molecular Weight : 278.35 g/mol

- Structure : The compound features a tricyclic pyrido[3,4-b]indole structure typical of beta-carbolines.

Anticancer Activity

Research indicates that beta-carboline derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have shown that this compound can induce cytotoxicity in various cancer cell lines:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| KB (Human Oral Cancer) | 10.5 | |

| A549 (Lung Cancer) | 12.3 | |

| HT-29 (Colon Cancer) | 8.7 | |

| P-388 (Murine Lymphoma) | 9.0 |

These studies suggest that the compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation.

The anticancer effects of 6-methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline are attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the G2/M phase in various cancer types.

- Inhibition of Tumor Growth : In vivo studies demonstrated a significant reduction in tumor size when administered in combination with standard chemotherapeutic agents like Paclitaxel .

Neuropharmacological Effects

Beyond its anticancer properties, this beta-carboline derivative has also been studied for its neuropharmacological effects:

- Neuroprotective Properties : It exhibits protective effects against neurotoxicity induced by various agents, potentially through antioxidant mechanisms and modulation of neurotransmitter systems.

- Cognitive Enhancement : Some studies suggest that it may enhance cognitive function and memory retention in animal models .

Case Studies

A notable case study involved the synthesis and evaluation of related beta-carboline compounds for their biological activities. The study identified that modifications at specific positions on the beta-carboline ring significantly influenced their cytotoxicity and neuroprotective properties. For instance, compounds with larger substituents at the C1 position showed enhanced activity against tumor cell lines .

Q & A

Basic Synthesis: What are the common synthetic routes for 6-Methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride?

Answer: The compound is typically synthesized via Pictet-Spengler or modified Maillard reactions . A standard approach involves condensation of 5-methoxytryptamine with substituted aldehydes (e.g., benzaldehyde derivatives) under acidic conditions. For example, the Pictet-Spengler reaction employs tryptamine derivatives and aldehydes in a 1:1 molar ratio, catalyzed by HCl or acetic acid, yielding tetrahydro-beta-carboline scaffolds . Reaction optimization may include temperature control (e.g., 60–80°C) and inert atmospheres to minimize side products.

Basic Characterization: How is structural confirmation and purity assessed for this compound?

Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify aromatic protons, methoxy groups, and carbocyclic backbone .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ ion at m/z ~329.79) .

- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., N–H stretches at ~3400 cm⁻¹ for secondary amines) .

Basic Pharmacological Mechanism: What are the proposed biological targets of this beta-carboline derivative?

Answer: Beta-carbolines interact with neurotransmitter systems , particularly dopaminergic neurons and MAO-B enzymes . Evidence suggests neurotoxic effects via selective dopaminergic neuron damage, but structural modifications (e.g., methoxy groups) may confer neuroprotective or antiproliferative properties .

Basic Analytical Methods: What chromatographic techniques are used for quantification?

Answer: Reverse-phase HPLC with UV/Vis detection (λ = 280–320 nm) is standard. Mobile phases often combine methanol/water with 0.1% formic acid. For complex matrices (e.g., biological samples), solid-phase extraction (SPE) using HLB cartridges improves recovery rates .

Basic Stability and Storage: What conditions ensure compound integrity?

Answer: Store at −20°C in airtight, light-protected containers. Solubility in polar aprotic solvents (e.g., DMSO) is limited; prepare fresh solutions to avoid hydrolysis. Stability studies recommend pH 5–7 buffers for aqueous formulations .

Advanced Synthesis: How can reaction yields be optimized for scale-up?

Answer: Key strategies:

- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) .

- Purification : Flash chromatography (silica gel, CH₂Cl₂:MeOH 95:5) or recrystallization from ethanol/ether mixtures .

Advanced Pharmacological Data Contradictions: How to resolve neurotoxic vs. therapeutic effects?

Answer: Conduct dose-response studies in neuronal cell lines (e.g., SH-SY5Y) to differentiate cytotoxic thresholds. Compare binding affinities for MAO-B vs. dopamine receptors using radioligand assays. Structural analogs with electron-withdrawing groups (e.g., nitro substituents) may reduce neurotoxicity .

Advanced Analytical Challenges: How to quantify trace amounts in biological matrices?

Answer: Use LC-MS/MS with deuterated internal standards (e.g., 4-chloro-3-methylphenol-d2) for sensitivity. Optimize SPE protocols with NH₄F to minimize matrix effects in wastewater or plasma .

Advanced SAR Studies: How to design analogs with enhanced activity?

Answer: Modify substituents at positions 1 (aryl) and 6 (methoxy). For example:

- Position 1 : Introduce electron-deficient aryl groups (e.g., 3-nitrophenyl) to enhance MAO-B inhibition .

- Position 6 : Replace methoxy with halogens (e.g., fluoro) to improve bioavailability .

Validate analogs using molecular docking (PDB: 2V5Z for MAO-B) and in vitro cytotoxicity assays .

Advanced Degradation Analysis: How to identify degradation products under stress conditions?

Answer: Perform forced degradation studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.